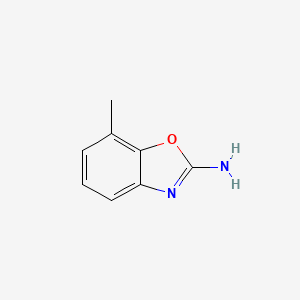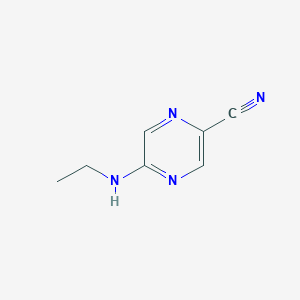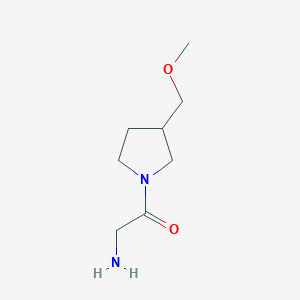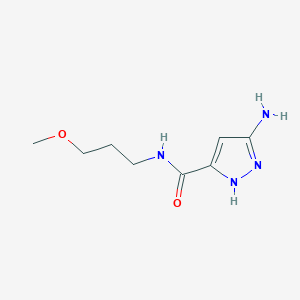
7-Methyl-1,3-benzoxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,3-benzoxazol-2-amine is a compound with the molecular weight of 148.16 . It is a powder at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
Benzoxazole derivatives, including this compound, can be synthesized using 2-aminophenol as a precursor . Various synthetic methodologies have been developed, involving the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) . This indicates that the compound has a bicyclic structure with a benzene ring fused to an oxazole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzoxazoles in general have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 148.16 . The compound’s InChI code is 1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) .Wissenschaftliche Forschungsanwendungen
1. Activation and Directing Group in Alkylation of Amines
7-Methyl-1,3-benzoxazol-2-amine has been studied for its role as an activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This function is significant in organic synthesis, particularly in the selective activation of specific sites in complex molecules (Lahm & Opatz, 2014).
2. Structural Analysis and Coordination Compounds
Research has been conducted on the synthesis of novel compounds containing the this compound structure, examining their potential in forming coordination compounds. These compounds are significant in the field of inorganic chemistry, contributing to our understanding of molecular structure and interactions (Téllez et al., 2013).
3. Oxidative Amination Using Redox Catalysts
The compound has been used in the oxidative amination of benzoxazoles, employing redox catalysts. This process is crucial in organic synthesis, particularly in the formation of aminobenzoxazoles, which have various applications in medicinal chemistry (Gao et al., 2014).
4. Synthesis of Anticancer Agents
There is research on the synthesis of derivatives of this compound as potential anticancer agents. These studies are vital in the development of new therapeutic drugs targeting specific types of cancer (Murty et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
Wirkmechanismus
Remember, safety is paramount when handling chemicals. Always follow the recommended safety guidelines and use appropriate personal protective equipment. The safety information for “7-Methyl-1,3-benzoxazol-2-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Please handle it with care.
Biochemische Analyse
Biochemical Properties
7-Methyl-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes or receptors, and altering their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can exert more pronounced effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or organ toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its overall bioavailability and therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in experimental and clinical settings.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . It may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, affecting cellular energy production and metabolism . The subcellular localization of this compound is an important factor in determining its overall biological effects.
Eigenschaften
IUPAC Name |
7-methyl-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMXCUHREGJVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)


![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)



![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)
